molecular formula C21H16N4O4S2 B2611843 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 851130-06-8

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2611843
CAS No.: 851130-06-8
M. Wt: 452.5
InChI Key: DMYQKVDMCHNVTR-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule incorporating a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused to a 1,3,4-oxadiazole ring, which is linked via a thioether bridge to an acetamide group substituted with a 4-phenylthiazol-2-yl group.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S2/c26-18(23-20-22-14(11-30-20)13-6-2-1-3-7-13)12-31-21-25-24-19(29-21)17-10-27-15-8-4-5-9-16(15)28-17/h1-9,11,17H,10,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYQKVDMCHNVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NC4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which can be synthesized by reacting a suitable amine with a thioamide under cyclization conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or thiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced heterocycles, ring-opened products

    Substitution: Halogenated, alkylated, or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound’s structural features suggest potential biological activity. It could be explored for its antimicrobial, antifungal, or anticancer properties. Studies on similar compounds have shown promising results in these areas.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and thiazole rings could facilitate binding to specific molecular targets, while the dioxin moiety might influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a dihydrobenzo dioxin-oxadiazole core and thiazole-acetamide side chain. Below is a comparative analysis with analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Pharmacological Activity / Findings Reference
Target Compound Dihydrobenzo dioxin-oxadiazole + thioacetamide-thiazole Not explicitly tested in provided evidence; predicted enzyme inhibition via docking studies
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl + thiazol-2-yl acetamide Structural analog of benzylpenicillin; crystallographic analysis highlights planarity for binding
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(4-phenylthiazol-2-yl)acetamide Benzodiazol-triazole + thiazol-acetamide Moderate to high α-glucosidase inhibition (e.g., compound 9c, IC₅₀ = 12.3 µM)
N-(4-Phenylthiazol-2-yl)-2-(5-substituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives Varied aryl/heteroaryl groups on oxadiazole + thiazol-acetamide Analgesic activity (e.g., compound 8c: 62% inhibition at 50 mg/kg)
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Chlorophenyl + thiazol-2-yl acetamide Antimicrobial activity (not quantified in evidence)

Key Observations:

Structural Influence on Activity :

  • The dihydrobenzo dioxin group in the target compound distinguishes it from simpler aryl-substituted analogs (e.g., dichlorophenyl in ). This moiety may enhance π-π stacking interactions in enzyme binding pockets compared to halogenated aryl groups .
  • The thioether bridge between oxadiazole and acetamide may confer greater metabolic stability than oxygen or methylene linkages, as sulfur-containing groups often resist oxidative degradation .

Pharmacological Trends :

  • Analogs with electron-donating substituents (e.g., 4-methyl or 4-methoxy in ) exhibit enhanced analgesic activity, suggesting that the target compound’s dihydrobenzo dioxin (electron-rich) could similarly improve efficacy.
  • α-Glucosidase inhibition is observed in triazole-linked benzodiazol derivatives (e.g., 9c in ), implying that the target compound’s oxadiazole-thiazole framework might target carbohydrate-metabolizing enzymes.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for similar acetamides, involving carbodiimide-mediated coupling (e.g., EDC/HCl in ) or Huisgen cycloaddition for triazole formation .
  • Docking Studies : Molecular docking of benzodiazol-triazole analogs (e.g., 9c in ) suggests that the dihydrobenzo dioxin group could occupy hydrophobic enzyme pockets more effectively than smaller substituents.
  • Unresolved Questions : The exact biological profile of the target compound remains unvalidated in the provided evidence. Further studies should prioritize assays for α-glucosidase inhibition, cytotoxicity, and pharmacokinetics.

Biological Activity

The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a hybrid molecule that incorporates various pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Structural Overview

The compound features a complex structure that includes:

  • Dihydrobenzo[b][1,4]dioxin moiety
  • 1,3,4-Oxadiazole ring
  • Thiazole group
  • Acetamide functional group

This structural diversity suggests potential interactions with multiple biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The oxadiazole and thiazole components are known to target various enzymes involved in tumor growth and survival, such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Telomerase
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly in the G1 phase.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
2aMCF-7 (Breast)10HDAC Inhibition
2bA549 (Lung)15Telomerase Inhibition
2cPC3 (Prostate)5Apoptosis Induction

These findings indicate that compounds similar to the target molecule exhibit significant cytotoxic effects on various cancer cell lines.

Case Studies

  • Study on Oxadiazole Derivatives :
    In a study published in Medicinal Chemistry Research, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. The results demonstrated that several compounds exhibited IC50 values in the low micromolar range against prostate and breast cancer cell lines, indicating strong antiproliferative effects .
  • Mechanistic Insights :
    Another study discussed the mechanism-based approaches for oxadiazole derivatives targeting key enzymes involved in cancer progression. It was found that these compounds could effectively inhibit telomerase activity and HDACs, leading to reduced tumor growth in vitro and in vivo models .

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